molecular formula C24H16ClN3O7 B3017161 3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888467-50-3

3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Cat. No. B3017161
CAS RN: 888467-50-3
M. Wt: 493.86
InChI Key: GVRBNFCQWXCRDU-UHFFFAOYSA-N
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Description

The compound "3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting with simpler building blocks. For example, the synthesis of triazine derivatives as described in paper involves the reaction of trichloro-1,3,5-triazine with nucleophilic reagents. Similarly, the synthesis of benzoxazine and benzimidazolone derivatives as mentioned in papers and involves cyclization reactions. These methods suggest that the synthesis of the compound may also involve stepwise reactions, including amide bond formation, cyclization, and possibly nitration and chlorination steps.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical reactivity and biological activity. X-ray structural analysis, as used in papers and , is a powerful technique to determine the precise three-dimensional arrangement of atoms within a molecule. The presence of benzofuran and benzodioxin rings in the compound suggests a rigid structure, which could influence its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. The nitro, amide, and carboxamide groups present in the compound are likely to be involved in various chemical reactions. For instance, nitro groups can undergo reduction to amines, while amide bonds can participate in hydrolysis reactions. The chloro substituent may also be reactive under certain conditions, potentially undergoing nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of multiple aromatic systems in the compound suggests it may have low solubility in water but could be soluble in organic solvents. The compound's stability could be influenced by the presence of the nitro group, which can be sensitive to reductive conditions.

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

Research by Kawakita et al. (1992) and Kawakita et al. (1992) demonstrated the synthesis of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, showcasing their potent activity as serotonin-3 (5-HT3) receptor antagonists. These compounds were found to effectively antagonize the von Bezold-Jarisch effect in rats, displaying high affinity for 5-HT3 receptors.

Antimicrobial and Anti-inflammatory Agents

Compounds related to 3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide have been investigated for their antimicrobial properties. Idrees et al. (2019) synthesized a series of derivatives and assessed their antibacterial activity against various pathogenic microorganisms. Additionally, Abu-Hashem et al. (2020) explored novel derivatives as potential anti-inflammatory and analgesic agents.

Inhibition of Cell Adhesion

Research led by Boschelli et al. (1995) highlighted the inhibition of E-selectin, ICAM-1, and VCAM-1 mediated cell adhesion by benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides. This study identifies PD 144795 as an anti-inflammatory agent, emphasizing the potential therapeutic applications of such compounds.

Insecticidal Activity

A study by Nakada et al. (1978) investigated 2,3-dihydrobenzo[b]furan-3-yl and 2,3-dihydrobenzo[b]-thiophen-3-yl chrysanthemates for their insecticidal activity. This research reveals the potential use of related compounds in pest control.

properties

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O7/c25-16-7-5-13(11-17(16)28(31)32)23(29)27-21-15-3-1-2-4-18(15)35-22(21)24(30)26-14-6-8-19-20(12-14)34-10-9-33-19/h1-8,11-12H,9-10H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRBNFCQWXCRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

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